2,3-Dichloro-5-(trifluoromethyl)pyridine physical properties
2,3-Dichloro-5-(trifluoromethyl)pyridine physical properties
An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Introduction
2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest within the chemical industry.[1] Its structural features, including two chlorine atoms and a trifluoromethyl group on the pyridine ring, make it a crucial intermediate and versatile building block, particularly in the synthesis of modern agrochemicals and potential pharmaceutical compounds.[1][2][3] The specific arrangement of these functional groups imparts a unique combination of reactivity, stability, and lipophilicity, which are leveraged in the development of high-value active ingredients such as herbicides and insecticides.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7), outlines standardized protocols for empirical verification of these properties, and offers essential guidance on safe handling and storage. The information is synthesized from authoritative sources to ensure scientific integrity and practical relevance.
Chemical Identity and Structure
The molecule consists of a pyridine ring substituted at the 2- and 3-positions with chlorine atoms and at the 5-position with a trifluoromethyl group. This substitution pattern is key to its utility in further chemical transformations.[3]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 69045-84-7 | [6] |
| Molecular Formula | C₆H₂Cl₂F₃N | [7][8] |
| Molecular Weight | 215.99 g/mol | [4] |
| IUPAC Name | 2,3-dichloro-5-(trifluoromethyl)pyridine | [9] |
| Synonyms | 2,3,5-DCTF | [6][10] |
| InChI String | InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10,11)2-12-5(4)8/h1-2H | [11][12] |
| SMILES String | C1=C(C=NC(=C1Cl)Cl)C(F)(F)F |[9][13] |
Core Physicochemical Properties
At ambient temperature, 2,3-Dichloro-5-(trifluoromethyl)pyridine exists as a clear, colorless to light yellow liquid.[4][13][14] It possesses a pungent, pyridine-like odor.[14] Its low melting point means it may solidify if stored at temperatures below 8 °C.[6][7]
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Melting Point | 8 - 9 °C | [6][7][14] | |
| Boiling Point | 168 - 169 °C | At 760 mmHg. Other sources report up to 176 °C or 188.5 °C. | [4][6][14] |
| 80 °C | At 20 mmHg (vacuum distillation). | [8][11] | |
| Density | 1.549 g/cm³ | At 25 °C. | [11][14] |
| Vapor Pressure | 1.13 mmHg | At 25 °C. | [14] |
| Flash Point | 79 °C (174 °F) | Closed cup. Classified as a combustible liquid. | [4][6][14] |
| Refractive Index | n20/D 1.475 | |[4][11] |
The variation in reported atmospheric boiling points highlights the importance of empirical determination for process-specific applications. The value of 168-169 °C is frequently cited in safety data sheets.
Solubility Profile
The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The presence of both halogen atoms and a trifluoromethyl group makes 2,3-Dichloro-5-(trifluoromethyl)pyridine significantly lipophilic.
-
Aqueous Solubility : The compound is sparingly soluble in water, with a reported solubility of 380 mg/L at 24 °C.[14] This low water solubility is expected due to the hydrophobic nature of the substituents.
-
Organic Solvents : It is readily soluble in a range of common organic solvents, including methanol (MeOH), acetone, and methylene chloride (MDC).[3][14] This property facilitates its use in various organic synthesis reaction media.
Spectroscopic Profile
Spectroscopic data is essential for identity confirmation and quality control. While raw spectra are not reproduced here, this section describes the expected features based on the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) :
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C=N bonds within the aromatic pyridine ring structure.[16]
-
Mass Spectrometry (MS) : The mass spectrum shows a characteristic molecular ion peak and an isotopic pattern consistent with the presence of two chlorine atoms.[9]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper handling is paramount. 2,3-Dichloro-5-(trifluoromethyl)pyridine is a hazardous chemical with multiple classifications.
-
Acute Toxicity : Harmful if swallowed (H302) and harmful if inhaled (H332).[9]
-
Skin Sensitization : May cause an allergic skin reaction (H317).[9]
-
Eye Damage : Causes serious eye damage (H318).[9]
-
Environmental Hazard : Toxic to aquatic life with long-lasting effects (H411).[9][17]
-
Flammability : Combustible liquid (H227).[14]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a face shield.[14][18]
-
Avoid contact with skin, eyes, and clothing.[17]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][17]
-
Implement measures to prevent the buildup of electrostatic charge.[14]
Storage Conditions:
-
Store in a tightly closed, original container.[14]
-
Keep in a cool, dark, and well-ventilated place.[14]
-
Store away from incompatible materials, such as strong oxidizing agents.[14]
Experimental Determination of Physical Properties
The following sections provide standardized, step-by-step protocols for the empirical determination of key physical properties. These protocols are designed to be self-validating and reflect best practices in a research setting.
Protocol for Melting Point Determination
Causality : Given its low melting point (8-9 °C), a standard capillary melting point apparatus can be used with a cooling accessory or a controlled cooling bath. This method relies on the precise visual detection of the phase transition from solid to liquid.
Methodology:
-
Sample Preparation : Place a small, crystallized sample of 2,3-Dichloro-5-(trifluoromethyl)pyridine into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample can be solidified by chilling it below 8 °C.
-
Apparatus Setup : Place the capillary tube into the heating block of the melting point apparatus.
-
Initial Cooling : If starting above the melting point, cool the block to approximately 5-7 °C.
-
Heating Ramp : Begin heating at a slow, controlled rate of 0.5-1.0 °C per minute to ensure thermal equilibrium.
-
Observation : Observe the sample through the magnified viewing port.
-
Record Temperatures :
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Reporting : Report the melting point as the range between these two temperatures.
Protocol for Boiling Point Determination (Atmospheric Pressure)
Causality : This protocol uses the standard distillation method, which identifies the boiling point as the stable temperature plateau at which the vapor and liquid phases of the substance are in equilibrium under a given pressure.
Methodology:
-
Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips : Add an appropriate volume of 2,3-Dichloro-5-(trifluoromethyl)pyridine and a few boiling chips to the round-bottom flask to ensure smooth boiling.
-
Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the condenser side-arm. This ensures the temperature of the vapor entering the condenser is accurately measured.
-
Heating : Gently heat the flask using a heating mantle.
-
Distillation : As the liquid boils, vapor will rise, and condensation will occur in the condenser. Observe the temperature reading on the thermometer.
-
Record Temperature : The boiling point is the temperature that remains constant while the liquid is actively distilling and condensing into the receiving flask. Record this stable temperature.
-
Pressure Correction : Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality : This is a widely accepted method (e.g., OECD Guideline 105) for determining water solubility. It establishes equilibrium between the solute and water, after which the concentration in the saturated aqueous phase is measured.
Methodology:
-
Preparation : In several sealed flasks, add an excess amount of 2,3-Dichloro-5-(trifluoromethyl)pyridine to a known volume of deionized water. The excess is necessary to ensure saturation is achieved.
-
Equilibration : Place the flasks in a constant temperature shaker bath (e.g., 24 °C, to match reported data). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature until the excess undissolved liquid has separated (e.g., by settling or centrifugation).
-
Sampling : Carefully extract a sample from the clear, upper aqueous phase, ensuring no undissolved material is transferred.
-
Quantification : Determine the concentration of the compound in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation : Calculate the solubility in mg/L based on the measured concentration and report it along with the temperature.
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine is a key chemical intermediate with a well-defined set of physical properties. Its status as a low-melting, combustible liquid with low aqueous solubility and good solubility in organic solvents dictates its handling, storage, and application in synthesis. The data presented in this guide, from its fundamental chemical identity to its safety profile and methods for empirical verification, provides researchers and chemical professionals with the necessary knowledge for its safe and effective use.
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